Binimetinib-13C,d3

Description

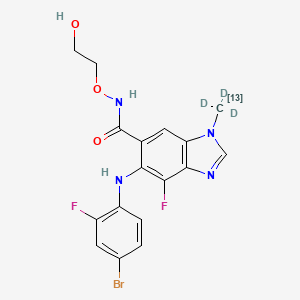

Binimetinib-13C,d3 is a deuterated and carbon-13 labeled derivative of Binimetinib. Binimetinib is an orally available inhibitor of mitogen-activated protein kinase 1 and 2 (MEK1/2), which are key components of the MAPK/ERK signaling pathway. This pathway is often dysregulated in various cancers, making Binimetinib a valuable compound in cancer research and treatment .

Properties

Molecular Formula |

C17H15BrF2N4O3 |

|---|---|

Molecular Weight |

445.24 g/mol |

IUPAC Name |

6-(4-bromo-2-fluoroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-(trideuterio(113C)methyl)benzimidazole-5-carboxamide |

InChI |

InChI=1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)/i1+1D3 |

InChI Key |

ACWZRVQXLIRSDF-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO |

Canonical SMILES |

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Binimetinib-13C,d3 involves the incorporation of deuterium and carbon-13 isotopes into the Binimetinib molecule. The specific synthetic routes and reaction conditions for this process are proprietary and not widely disclosed. the general approach involves the use of labeled precursors and specific reaction conditions to achieve the desired isotopic labeling .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. This involves the use of specialized equipment and stringent quality control measures to ensure the purity and consistency of the final product. The production process is designed to meet regulatory standards for pharmaceutical compounds .

Chemical Reactions Analysis

Types of Reactions

Binimetinib-13C,d3, like its parent compound Binimetinib, undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Clinical Applications

- Metastatic Melanoma Treatment :

- Combination Therapies :

Preclinical Studies

Preclinical evaluations have highlighted the potential of binimetinib-13C,d3 in various experimental settings:

- Drug Delivery Systems : Research has focused on utilizing polymeric nanocarriers to enhance the delivery of binimetinib across the blood-brain barrier (BBB), addressing a significant limitation in treating central nervous system tumors .

- Metabolic Tracking : The incorporation of stable isotopes allows researchers to trace the pharmacokinetics and pharmacodynamics of this compound in vivo, providing valuable data on drug metabolism and its effects on cellular pathways.

Case Studies

-

Case Study: Efficacy in BRAF-Mutated Melanoma :

- A clinical trial involving patients with BRAF-mutated metastatic melanoma showed that those treated with binimetinib combined with encorafenib experienced a higher response rate compared to those receiving standard therapies. The trial results indicated that this combination could be a viable option for improving clinical outcomes in this patient population .

- Case Study: Glioblastoma Multiforme :

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Metastatic Melanoma | Approved treatment for BRAF mutations | Median PFS: 14.9 months vs. 7.3 months (vemurafenib) |

| Combination Therapies | Synergistic effects with other agents | Improved efficacy noted in glioma models |

| Drug Delivery Systems | Enhanced delivery via nanocarriers | Overcoming BBB limitations |

| Metabolic Tracking | Insights into drug metabolism using stable isotopes | Detailed pharmacokinetic profiles established |

Mechanism of Action

Binimetinib-13C,d3 exerts its effects by inhibiting the activity of MEK1/2, which are key enzymes in the MAPK/ERK signaling pathway. This pathway is involved in cell proliferation, survival, and differentiation. By inhibiting MEK1/2, this compound disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets of this compound include the MEK1/2 enzymes, and its action results in the inhibition of downstream signaling molecules such as ERK1/2 .

Comparison with Similar Compounds

Similar Compounds

Trametinib: Another MEK inhibitor used in cancer treatment.

Cobimetinib: A MEK inhibitor used in combination with other therapies for cancer treatment.

Selumetinib: A MEK inhibitor investigated for various cancers.

Uniqueness

Binimetinib-13C,d3 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism. The incorporation of deuterium and carbon-13 isotopes provides valuable information on the compound’s behavior in biological systems, making it a powerful tool in both research and clinical settings .

Biological Activity

Binimetinib-13C,d3 is a deuterated form of binimetinib, a selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting MEK1 and MEK2. This compound has gained attention for its potential therapeutic applications in various cancers, particularly those harboring BRAF mutations. The following sections detail its biological activity, mechanism of action, pharmacokinetic profile, and relevant case studies.

This compound functions by inhibiting the activity of MEK1/2 enzymes, which play a crucial role in the MAPK/ERK signaling pathway. This pathway is integral to cell proliferation, differentiation, and survival. By blocking MEK1/2, this compound disrupts downstream signaling cascades leading to:

- Reduced Cell Proliferation : Inhibition of MEK1/2 results in decreased ERK activation, which is essential for cell cycle progression.

- Increased Apoptosis : The compound promotes programmed cell death in cancer cells by altering pro-survival signaling pathways .

Pharmacokinetics

The pharmacokinetic properties of this compound are critical for understanding its efficacy and safety profile:

| Parameter | Value |

|---|---|

| Maximal Tolerated Dose (MTD) | 60 mg BID |

| Proposed Clinical Dose | 45 mg BID |

| Cmax (Max Concentration) | 458 ng/mL |

| AUC (Area Under Curve) | 1648 hr·ng/mL |

| Oral Bioavailability | At least 50% |

In humans, binimetinib exhibits significant absorption with a substantial proportion remaining as the parent drug in circulation .

Case Study: BRAF V600E-Mutant Colorectal Cancer

A notable case involved a 53-year-old male with BRAF V600E-mutated colorectal cancer and CNS metastases. Initial treatment with FOLFOX was ineffective, leading to the administration of encorafenib, binimetinib, and cetuximab. The combination therapy resulted in:

- Significant Improvement : Follow-up MRI showed marked reduction in CNS lesions.

- Symptom Relief : The patient experienced improvement in cognitive symptoms like disorientation and forgetfulness .

This case highlights the potential of this compound in combination therapies for aggressive cancer types.

Research Findings

Research has demonstrated that binimetinib exhibits potent anti-tumor activity across various cancer models:

- IC50 Values : In melanoma cell lines such as A375 and SKMEL2, binimetinib shows IC50 values ranging from 30 to 250 nM, indicating effective inhibition of cell proliferation .

- Xenograft Models : In vivo studies using mouse xenograft models revealed dose-dependent tumor growth inhibition at doses between 3 to 30 mg/kg daily over a period of 21 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.